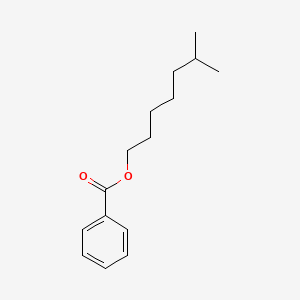
6-Methylheptyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylheptyl benzoate is an organic compound with the molecular formula C14H20O2. It is an ester formed from benzoic acid and 6-methylheptanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Methylheptyl benzoate can be synthesized through the esterification of benzoic acid with 6-methylheptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include steps for purification, such as distillation or recrystallization, to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylheptyl benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield benzoic acid and 6-methylheptanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Benzoic acid and 6-methylheptanol.
Reduction: Benzoic acid and 6-methylheptanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
6-Methylheptyl benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It may be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research into its potential as a drug delivery agent or its interactions with biological systems.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Wirkmechanismus
The mechanism by which 6-Methylheptyl benzoate exerts its effects depends on the context of its use. In biological systems, it may interact with esterases, leading to the hydrolysis of the ester bond and the release of benzoic acid and 6-methylheptanol. These products can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: An ester formed from benzoic acid and methanol.
Ethyl benzoate: An ester formed from benzoic acid and ethanol.
Isopropyl benzoate: An ester formed from benzoic acid and isopropanol.
Uniqueness
6-Methylheptyl benzoate is unique due to the presence of the 6-methylheptyl group, which imparts distinct physical and chemical properties compared to other benzoate esters. This uniqueness can influence its reactivity, solubility, and applications in various fields.
Eigenschaften
CAS-Nummer |
68109-80-8 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
6-methylheptyl benzoate |
InChI |
InChI=1S/C15H22O2/c1-13(2)9-5-4-8-12-17-15(16)14-10-6-3-7-11-14/h3,6-7,10-11,13H,4-5,8-9,12H2,1-2H3 |
InChI-Schlüssel |
ONAJCHYEVMVJQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



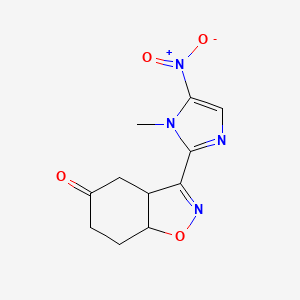

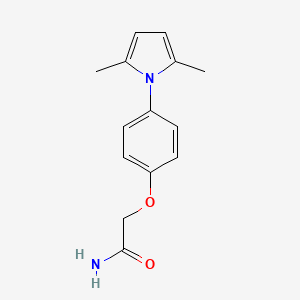

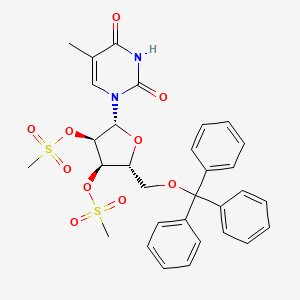

![1,1'-(1h-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone]](/img/structure/B12809239.png)
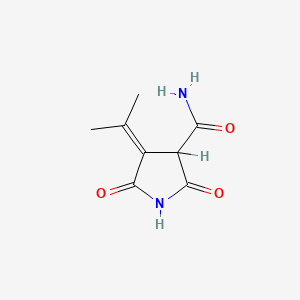
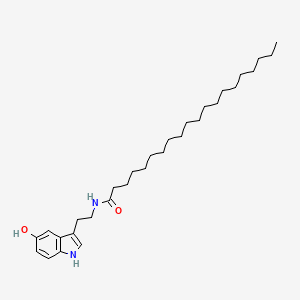
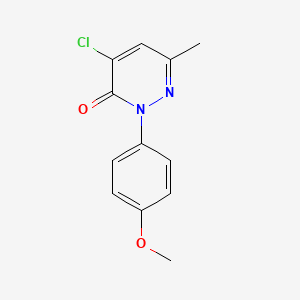


![5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12809276.png)
